molecular formula C19H17N3O B10991510 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

Cat. No.: B10991510
M. Wt: 303.4 g/mol
InChI Key: QOXRODYDRBRCAP-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is an organic compound featuring two indole groups connected by a propanamide linker. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Amide Bond Formation: The indole derivative is then reacted with a propanoyl chloride in the presence of a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by amide bond formation using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole rings can undergo oxidation reactions, typically forming oxindoles.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the indole rings.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)propanamide: Lacks the second indole ring, making it less complex.

    N-(1H-indol-4-yl)propanamide: Similar structure but with different substitution patterns on the indole ring.

Uniqueness

3-(1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is unique due to the presence of two indole rings, which can interact synergistically to enhance its biological activity. This dual indole structure allows for more complex interactions with biological targets, potentially leading to higher efficacy in therapeutic applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-indol-1-yl-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H17N3O/c23-19(21-17-6-3-5-16-15(17)8-11-20-16)10-13-22-12-9-14-4-1-2-7-18(14)22/h1-9,11-12,20H,10,13H2,(H,21,23)

InChI Key

QOXRODYDRBRCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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